molecular formula C22H22N2O4S B3205033 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide CAS No. 1040639-25-5

6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B3205033
CAS No.: 1040639-25-5
M. Wt: 410.5 g/mol
InChI Key: VIYZVBCDRONPCI-UHFFFAOYSA-N
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Description

6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the pyridine ring is functionalized at the 3-position.

    Sulfonylation: Introduction of the 3,4-dimethylbenzenesulfonyl group through a sulfonylation reaction using reagents like sulfonyl chlorides.

    Amidation: Coupling of the sulfonylated pyridine with 4-ethoxyaniline to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the pyridine or benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the sulfonyl group could produce sulfides.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Exploration of its potential as a pharmacophore in drug design.

    Biological Studies: Investigation of its interactions with biological macromolecules.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential incorporation into polymeric materials for enhanced properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
  • 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-2-carboxamide

Uniqueness

The unique structural features of 6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide, such as the specific positioning of the sulfonyl and carboxamide groups, may confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biological Activity

6-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)pyridine-3-carboxamide is a synthetic compound belonging to the class of sulfonyl-substituted pyridine carboxamides. Its unique structure, featuring a pyridine ring and various functional groups, suggests potential biological activities that are being explored in medicinal chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name : 6-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)pyridine-3-carboxamide
  • Molecular Formula : C22H22N2O4S
  • Molecular Weight : 398.48 g/mol

The compound's structure includes:

  • A pyridine ring at the core.
  • A sulfonyl group attached to a dimethylbenzene moiety.
  • An ethoxy-substituted phenyl group, enhancing its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide functionality may facilitate binding to active sites on proteins, potentially modulating their activity. This interaction could lead to alterations in metabolic pathways or signal transduction mechanisms.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may influence cancer cell metabolism by modulating the activity of pyruvate kinase M2 (PKM2), an enzyme crucial for tumor growth. By affecting PKM2 activity, these compounds could potentially inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby exhibiting potential as an anticancer agent.

Study 1: PKM2 Modulation

A study investigated the effects of various sulfonamide derivatives on PKM2 activity. It was found that specific structural modifications enhanced the inhibitory effects on PKM2, leading to reduced proliferation rates in cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics.

Study 2: Inhibition of Enzymatic Activity

Another research focused on the compound's ability to inhibit DHFR. The results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a lead compound for drug development targeting folate metabolism in cancer therapy.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyridine core with sulfonyl and ethoxy substitutionsAnticancer activity via PKM2 modulation
N-(2-methylphenyl)-6-(trifluoromethylbenzenesulfonyl)pyridine-3-carboxamideTrifluoromethyl substitutionReported anticancer activity
N-(4-chlorophenyl)-6-(naphthalenesulfonyl)pyridine-3-carboxamideNaphthalene moietyModulation of PKM2 activity

Properties

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-4-28-19-9-7-18(8-10-19)24-22(25)17-6-12-21(23-14-17)29(26,27)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYZVBCDRONPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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